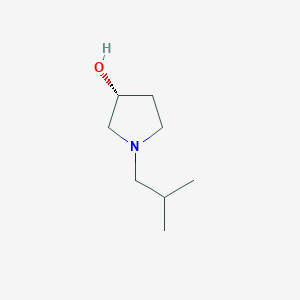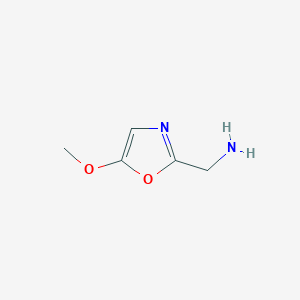
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate (TBAPC) is a novel organic compound with a wide range of applications in scientific research. TBAPC has been used for a variety of purposes, including enzyme inhibition, protein modification, and drug delivery. TBAPC is a derivative of piperidine, a six-membered heterocycle, and contains an aminopyridazin-3-yl group. TBAPC is a highly versatile compound, allowing for a wide range of modifications and applications.
Wirkmechanismus
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is an inhibitor of enzymes, and its mechanism of action is believed to involve the formation of a covalent bond between the compound and the enzyme. The covalent bond is formed when the aminopyridazin-3-yl group of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate reacts with the active site of the enzyme. This reaction blocks the enzyme’s active site, preventing it from catalyzing its reaction.
Biochemical and Physiological Effects
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In cell culture studies, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has also been shown to have anti-inflammatory and analgesic effects, and has been used in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is its versatility, as it can be used for a variety of purposes in scientific research. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is also relatively easy to synthesize, and can be synthesized in a variety of ways. The main limitation of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is its relatively short half-life, which means that it must be used quickly after synthesis.
Zukünftige Richtungen
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has a wide range of potential applications in scientific research and drug development. In the future, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used to study the structure and function of enzymes, as well as to modify proteins and other macromolecules. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could also be used in drug delivery systems, allowing for the controlled release of drugs or other compounds. Additionally, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used to develop new drugs, as it has been shown to have anti-inflammatory and analgesic effects. Finally, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used in the development of new synthetic methods and reactions, as it is a highly versatile compound.
Synthesemethoden
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate can be synthesized by a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and enzymatic synthesis. The most common method of synthesis is the microwave-assisted synthesis, which involves the reaction of tert-butyl 4-chloropiperidine-1-carboxylate with 6-aminopyridazin-3-yl chloride in the presence of a base. The reaction is typically carried out in a microwave oven, and a variety of solvents can be used, including dichloromethane, toluene, and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a tool for enzyme inhibition, protein modification, and drug delivery. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been used to study the structure and function of enzymes, as well as to modify proteins and other macromolecules. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has also been used in drug delivery systems, allowing for the controlled release of drugs or other compounds.
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-4-5-12(15)17-16-11/h4-5,10H,6-9H2,1-3H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVLKZHAGVQJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate | |
CAS RN |
1426921-48-3 |
Source


|
| Record name | tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)


